molecular formula C17H19N3O5 B12618675 N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide CAS No. 919772-50-2

N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide

Cat. No.: B12618675
CAS No.: 919772-50-2
M. Wt: 345.3 g/mol
InChI Key: WVGZYBYJLZUCRO-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery. This compound features a nitroaromatic moiety, a structural feature that is extensively investigated for its role in hypoxia-activated prodrugs (HAPs) . Under the low-oxygen (hypoxic) conditions characteristic of solid tumors, nitroaromatic compounds can be selectively reduced by cellular nitroreductase enzymes, triggering the release of active cytotoxic agents and enabling targeted therapy while sparing normoxic healthy tissues . The molecule also incorporates a 2-aminoethyl side chain, a functional group commonly found in pharmacologically active compounds that can enhance binding affinity and is frequently utilized in hit-to-lead optimization campaigns to improve drug-like properties . The primary research applications of this compound include its potential use as a building block in the synthesis of more complex bioreductive prodrugs and its role as a chemical probe for studying enzyme activity in hypoxic environments . Furthermore, the structural scaffold of N-(2-aminoethyl) benzamides has previously demonstrated potent in vitro activity against pathogens like Trypanosoma brucei and favorable brain permeability in murine models, indicating its potential utility in developing treatments for central nervous system (CNS) diseases . Researchers value this compound for exploring structure-activity relationships (SAR) and as a key intermediate in constructing molecules designed for selective activation and targeted drug delivery. This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific suitability for any given application.

Properties

CAS No.

919772-50-2

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

N-(2-aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide

InChI

InChI=1S/C17H19N3O5/c1-24-16-10-14(5-6-15(16)17(21)19-8-7-18)25-11-12-3-2-4-13(9-12)20(22)23/h2-6,9-10H,7-8,11,18H2,1H3,(H,19,21)

InChI Key

WVGZYBYJLZUCRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCN

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Intermediate Compounds

The preparation often starts with the synthesis of 2-methoxy-4-nitrophenol, which can be achieved through nitration of methoxy-substituted phenols.

Reaction Reagents Conditions
Nitration Methoxyphenol, Nitric acid Ice bath, controlled temperature
Reduction Sodium dithionite or iron powder Aqueous medium

Step 2: N-Alkylation

The next step involves the N-alkylation of an amine (e.g., ethylenediamine) with an appropriate halide (e.g., bromoacetate).

Reaction Reagents Conditions
N-Alkylation Ethylenediamine, Bromoacetate Reflux in an organic solvent

Step 3: Reduction of Nitro Group

The nitro group present on the aromatic ring must be reduced to an amine. This can be done using catalytic hydrogenation or chemical reduction methods.

Reaction Reagents Conditions
Reduction Hydrogen gas, Palladium catalyst Room temperature, under pressure

Step 4: Coupling Reaction

Finally, a coupling reaction between the prepared amine and the benzamide derivative leads to the formation of this compound.

Reaction Reagents Conditions
Coupling Amine, Benzoyl chloride or similar Organic solvent, reflux

Purification Methods

After synthesis, purification is essential to isolate the desired compound from by-products and unreacted materials.

  • Crystallization : The product can be purified by recrystallization from a suitable solvent.

  • Chromatography : Techniques such as flash column chromatography may also be employed for purification.

Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitrobenzamide derivatives, while reduction can produce aminobenzamide derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the methoxy and nitrophenyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Structural Analogues from Trypanosoma brucei Inhibitor Series ()

describes a series of N-(2-aminoethyl)-benzamide derivatives synthesized as Trypanosoma brucei inhibitors. Key structural differences and similarities include:

Compound ID Substituents on Benzamide Core Yield (%) Notable Features
65 4-[(4-chlorophenyl)methoxy], 4-fluoro, 2-(trifluoromethyl) 69 Enhanced lipophilicity due to CF₃ group
66 4-[(4-chlorophenyl)methoxy], 2-(trifluoromethyl) 75 Higher yield; similar activity to 65
67 4-[(4-chlorophenyl)methoxy], 2-chloropyridine 75 Pyridine ring may improve solubility
68 4-[(4-chlorophenyl)methoxy], 2-(trifluoromethyl)pyridine 76 Highest yield; potential for π-π interactions
69 4-{[4-(propan-2-yl)phenyl]methoxy}, 2,4-dichloro 54 Bulky isopropyl group reduces yield

Key Observations :

  • The title compound’s 3-nitrophenyl methoxy group differs from the 4-chlorophenyl or isopropyl substituents in . The nitro group’s strong electron-withdrawing nature may enhance binding to parasitic enzymes compared to chloro or alkyl groups .
  • Lower yields in compound 69 (54%) highlight challenges in synthesizing bulky substituents, suggesting the title compound’s 3-nitro group might require optimized conditions for efficient synthesis .

Nitro-Substituted Benzamides ()

Nitro groups are critical for bioactivity and electronic effects. Comparisons include:

Compound Name/ID Substituents Structural Features Applications
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide () 4-methoxy, 2-nitro Two methoxy groups enhance solubility; nitro aids in crystallinity Crystallography studies; potential antioxidant activity
N-[(E)-1-{[(2-methoxyethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide () 3-nitrophenyl, methoxyethyl Conjugated enamide system; nitro stabilizes planar geometry Not specified, but structural rigidity may aid in target binding
N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide () 2-nitro, acetyloxy Hydroxamic acid derivative; nitro enhances electrophilicity Studied for biochemical toxicology applications

Key Observations :

  • The title compound’s 3-nitro group contrasts with the 2-nitro or 4-nitro positions in other analogs. Meta-substitution may reduce steric hindrance compared to ortho-nitro derivatives, improving target interaction .
  • Methoxy groups (e.g., in ) improve solubility, whereas the title compound’s aminoethyl side chain may enhance hydrogen bonding with biological targets .

Key Observations :

  • The title compound’s 3-nitrophenyl group may confer antiparasitic activity akin to nitazoxanide, while its methoxy and aminoethyl groups could modulate solubility and target affinity .
  • Antioxidant activity in correlates with electron-donating groups (e.g., -OH, -OCH₃), whereas the title compound’s nitro group is electron-withdrawing, suggesting divergent applications .

Biological Activity

N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide, also known by its CAS number 18986-43-1, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula: C17_{17}H19_{19}N3_3O5_5. The compound features an aminoethyl side chain and methoxy groups that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity
    • Preliminary studies indicate that derivatives of benzamide, including compounds similar to this compound, exhibit antiviral properties. For instance, certain benzamide derivatives have shown efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G, which inhibits viral replication .
  • Anticancer Potential
    • Research has suggested that benzamide derivatives can act as RET kinase inhibitors, which are promising in cancer therapy. Compounds in this class have demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations .
  • Mechanisms of Action
    • The mechanisms through which this compound exerts its effects may involve:
      • Inhibition of specific enzymes : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
      • Modulation of cellular pathways : By influencing pathways related to apoptosis and cell cycle regulation, these compounds may help in the treatment of various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HBV replication via APOBEC3G modulation
AnticancerActs as RET kinase inhibitor
Enzyme InhibitionInhibits DHFR and other critical enzymes

Case Studies

  • Case Study on Antiviral Efficacy :
    • A study evaluated the antiviral efficacy of various benzamide derivatives against HBV. The results indicated that certain derivatives significantly reduced viral load in vitro, suggesting potential for therapeutic development .
  • Case Study on Cancer Cell Proliferation :
    • Research involving RET kinase inhibitors demonstrated that specific benzamide derivatives could inhibit tumor growth in animal models. These findings underscore the potential application of this compound in oncology .

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